Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a tetrahydroisoquinoline moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common approach starts with the preparation of 2,3-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the intermediate amide. The final step involves the esterification of the amide with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the benzoyl moiety can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. The compound’s methoxy and benzoyl groups can interact with enzymes and receptors, modulating their activity. The tetrahydroisoquinoline moiety may also play a role in binding to specific proteins, influencing cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Shares the dimethoxybenzoyl moiety but lacks the tetrahydroisoquinoline and benzoate groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains the tetrahydroisoquinoline moiety but lacks the benzoyl and benzoate groups.
Methyl 4-hydroxybenzoate: Contains the benzoate group but lacks the dimethoxybenzoyl and tetrahydroisoquinoline moieties.
Uniqueness
Methyl 4-((2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H31NO8 |
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Molecular Weight |
521.6 g/mol |
IUPAC Name |
methyl 4-[[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H31NO8/c1-33-24-8-6-7-21(27(24)36-4)28(31)30-14-13-19-15-25(34-2)26(35-3)16-22(19)23(30)17-38-20-11-9-18(10-12-20)29(32)37-5/h6-12,15-16,23H,13-14,17H2,1-5H3 |
InChI Key |
DYFMNBUXZITOLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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